2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
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Overview
Description
- This compound is a synthetic molecule with potential applications in various fields.
- Its chemical structure consists of a tetrazole ring, a phenyl group, and fluorine atoms.
- The compound is not intended for human or veterinary use; it is for research purposes only.
Synthesis Analysis
- The synthesis of this compound involves several steps, including the introduction of fluorine atoms and tetrazole formation.
- Specific synthetic pathways and reagents used would require further investigation.
Molecular Structure Analysis
- The compound’s molecular formula is C18H14F4N6O3 .
- It contains a trifluoroethyl group, a phenyl ring, and a tetrazole moiety.
- The stereochemistry around the sulfur atom attached to the benzene ring is racemic.
Chemical Reactions Analysis
- The compound may participate in various reactions, but specific examples would depend on its application.
Physical And Chemical Properties Analysis
- The compound’s melting point is 100-102°C .
- It is a solid with a molecular weight of 438.343 g/mol .
Scientific Research Applications
Synthesis and Characterization
The compound 2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide and its derivatives have been a subject of scientific research mainly in the synthesis and characterization of various pharmaceutical and chemical compounds. One study focused on the synthesis, characterization, antimicrobial evaluation, and docking studies of tetrazol-thiophene carboxamide derivatives, highlighting the significance of the structural framework in biological activities (Talupur, Satheesh, & Chandrasekhar, 2021). Another research investigated the crystal structure of diflunisal carboxamides, synthesized from diflunisal, demonstrating the importance of this compound in structural chemistry and its potential in drug design (Zhong et al., 2010).
Antitumor and Anti-inflammatory Activities
The antitumor and anti-inflammatory activities of derivatives of this compound have been studied. A publication reported on the synthesis of novel imidazole acyl urea derivatives as Raf kinase inhibitors and evaluated their antitumor activities, showing promising results in cancer treatment (Zhu, 2015). In another study, the synthesis of an indole acetamide derivative and its molecular docking analysis indicated potential anti-inflammatory properties, highlighting the versatility of the compound in drug design (Al-Ostoot et al., 2020).
Material Science and Chemical Analysis
The compound's derivatives have also been used in material science and chemical analysis. Research on the synthesis and evaluation of oxadiazole derivatives as antimicrobial agents demonstrated the compound's role in developing new antimicrobial materials (Parikh & Joshi, 2014). Additionally, the compound has been part of studies in molecular structure and photophysical properties, emphasizing its relevance in the field of chemistry and material science (Toshiyuki et al., 2020).
Safety And Hazards
- The compound is not intended for human or veterinary use, which implies potential hazards.
- Researchers should handle it with care and follow safety protocols.
Future Directions
- Investigate potential applications in drug development, imaging, or materials science.
- Explore its interactions with biological targets.
- Develop more efficient synthetic routes.
Please note that this analysis is based on available information, and further research would be necessary to fully understand the compound’s properties and potential applications12. If you need more detailed information, consider consulting relevant scientific literature.
properties
IUPAC Name |
2-[4-[[2-(2-fluorophenoxy)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N6O3/c19-13-3-1-2-4-14(13)31-9-15(29)24-11-5-7-12(8-6-11)28-26-16(25-27-28)17(30)23-10-18(20,21)22/h1-8H,9-10H2,(H,23,30)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJVMMBLWFEJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide |
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